Alkoxy Chain Length Governs Lipophilicity and MW: Ethoxy Occupies a Distinct Physicochemical Niche
The ethoxy substituent (–OCH₂CH₃) in the target compound produces a molecular weight of 227.33 g/mol and a computationally predicted LogP of 1.73 . This represents a deliberate midpoint in the linear alkoxy series: the methoxy analog (CAS 1365958-94-6) has MW 213.30 , while the propoxy (CAS 1365939-68-9) and isopropoxy (CAS 1365940-17-5) analogs each have MW 241.36 , and the butoxy analog (CAS 1365941-42-9) reaches MW 255.38 . Each –CH₂– increment adds ~14 Da and increases LogP by an estimated 0.5 units (class-level inference from alkoxy homologation). For fragment-based screening libraries where molecular weight and lipophilicity must be tightly controlled to maintain ligand efficiency, the ethoxy compound provides a distinct and non-interchangeable property profile.
| Evidence Dimension | Molecular Weight (g/mol) across linear alkoxy series |
|---|---|
| Target Compound Data | MW = 227.33 (C₁₀H₁₇N₃OS); LogP (computational) = 1.73; TPSA = 51.38 Ų |
| Comparator Or Baseline | Methoxy: MW = 213.30 (C₉H₁₅N₃OS); Propoxy: MW = 241.36 (C₁₁H₁₉N₃OS); Isopropoxy: MW = 241.36 (C₁₁H₁₉N₃OS); Butoxy: MW = 255.38 (C₁₂H₂₁N₃OS) |
| Quantified Difference | Ethoxy vs. methoxy: ΔMW = +14.03; Ethoxy vs. propoxy: ΔMW = –14.03; Ethoxy vs. butoxy: ΔMW = –28.05 |
| Conditions | Computational prediction; vendor-reported molecular formulas and MW data from Chemscene, Chemsrc, MolCore, and Chemenu |
Why This Matters
For procurement decisions in fragment-based or property-guided drug discovery, the ethoxy compound's distinct MW and LogP window enables SAR exploration that cannot be replicated by the next shorter or longer linear alkoxy analog without altering key ADME determinants.
